N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide
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Overview
Description
N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide is an organic compound characterized by its unique structure, which includes two dodecylideneamino groups attached to an oxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide typically involves the condensation of dodecylamine with oxalic acid derivatives under controlled conditions. One common method includes the reaction of dodecylamine with oxalyl chloride to form the intermediate dodecylideneamino oxalyl chloride, which is then reacted with another equivalent of dodecylamine to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of dodecylidene oxides.
Reduction: Formation of dodecylamines.
Substitution: Formation of substituted oxamides.
Scientific Research Applications
N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Oxamide: A simpler analog with two amide groups attached to an oxalic acid backbone.
Fumaramide: Contains an ethylene bridge between two amide groups, offering different reactivity and properties.
N,N’-Bis(2-hydroxyethyl)oxamide: A derivative with hydroxyethyl groups, used in different applications
Uniqueness
N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide is unique due to its long dodecylidene chains, which impart specific hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring amphiphilic properties and specific molecular interactions .
Properties
CAS No. |
7355-50-2 |
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Molecular Formula |
C26H50N4O2 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide |
InChI |
InChI=1S/C26H50N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-29-25(31)26(32)30-28-24-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3,(H,29,31)(H,30,32)/b27-23-,28-24+ |
InChI Key |
DAFBTKQYABQJAJ-VRQWBOTBSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=N/NC(=O)C(=O)N/N=C\CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC=NNC(=O)C(=O)NN=CCCCCCCCCCCC |
Origin of Product |
United States |
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